molecular formula C24H27N3O4 B133972 Fenpyroximate, (Z)- CAS No. 149054-53-5

Fenpyroximate, (Z)-

Cat. No.: B133972
CAS No.: 149054-53-5
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-MYYYXRDXSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be involved in the inhibition of mitochondrial complex I electron transport . This suggests that Fenpyroximate, (Z)- may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Fenpyroximate, (Z)- has been shown to induce morphological changes in mitochondria at low concentrations . Some studies have reported that Fenpyroximate, (Z)- and similar compounds can cause a significant dose-dependent decrease of intracellular ATP . This suggests that Fenpyroximate, (Z)- may influence cell function by impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of Fenpyroximate, (Z)- is primarily through its action as a mitochondrial complex I electron transport inhibitor . This means that Fenpyroximate, (Z)- interferes with the normal function of the electron transport chain in the mitochondria, which is crucial for ATP production and overall cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, Fenpyroximate, (Z)- has been observed to have a half-life of 1.7 to 2.2 days . This suggests that the effects of Fenpyroximate, (Z)- can change over time, potentially due to its degradation or metabolism within the system.

Metabolic Pathways

It is known that Fenpyroximate, (Z)- is a mitochondrial complex I electron transport inhibitor , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be transported to and concentrated in the mitochondria.

Subcellular Localization

Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be localized within the mitochondria, where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenpyroximate is synthesized through a multi-step process involving the reaction of tert-butyl 4-hydroxybenzoate with 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to yield fenpyroximate .

Industrial Production Methods: Industrial production of fenpyroximate involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process ensures the production of fenpyroximate with high purity and minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Fenpyroximate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxime derivatives, hydroxylamine derivatives, and substituted phenoxy derivatives .

Scientific Research Applications

Fenpyroximate has a wide range of applications in scientific research:

Properties

IUPAC Name

tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-MYYYXRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106000
Record name (Z)-Fenpyroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149054-53-5, 111812-58-9
Record name Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149054-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyroximate, (Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Fenpyroximate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-Fenpyroximate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPYROXIMATE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.0 Grams (0.00855 mole) of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime was dissolved in 20 ml of dimethyl sulfoxide, and after adding 0.65 g (0.0116 mole) of powdery potassium hydroxide, the resulting mixture was stirred at 30° C. for 30 minutes. To this solution was added 2.32 g (0.00855 mole) of tert-butyl 4-bromomethylbenzoate, and reaction was carried out at from 50° to 60° C. for 1 hour. After completion of the reaction, water was added to the reaction solution which was then extracted with ethyl acetate. The ethyl acetate extract was washed with water and dried, and ethyl acetate was removed by evaporation to obtain crude crystals. The crystals were recrystallized from methanol to obtain 2.4 g of the desired compound.
Quantity
0.00855 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it important to measure both fenpyroximate and (Z)-fenpyroximate in citrus fruits?

A1: While fenpyroximate is the active ingredient in pesticides, it can degrade into other forms, including (Z)-fenpyroximate. [] Measuring both the parent compound and its isomer is crucial for accurate assessment of total residues in food products. This ensures consumer safety by comparing total residue levels against established maximum residue limits (MRLs). []

Q2: What analytical techniques are commonly used to quantify fenpyroximate and its isomers in food matrices?

A2: The provided research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying fenpyroximate and (Z)-fenpyroximate in honey [] and citrus fruits. [] This technique offers high sensitivity and selectivity, enabling accurate determination of trace amounts of these compounds in complex matrices.

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